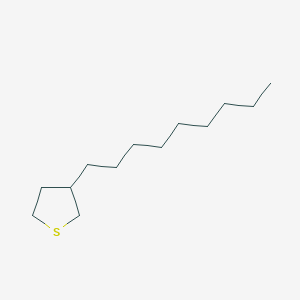
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane is a halogenated organic compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms
Preparation Methods
The synthesis of 1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane typically involves halogenation reactions. The process begins with a suitable hydrocarbon precursor, which undergoes successive chlorination and fluorination steps. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding halogenated compound interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s high electronegativity and steric hindrance play crucial roles in its reactivity and selectivity.
Comparison with Similar Compounds
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane can be compared with other halogenated compounds, such as:
- 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
- 1,1,2,2,3-Pentachloro-1-fluoropropane
- 3,3’,4,4’,5-Pentachloro-1,1’-biphenyl
These compounds share similar halogenation patterns but differ in their carbon chain length and the number of halogen atoms. The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
116046-22-1 |
|---|---|
Molecular Formula |
C5Cl5F7 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
1,1,1,2,2-pentachloro-3,3,4,4,5,5,5-heptafluoropentane |
InChI |
InChI=1S/C5Cl5F7/c6-1(7,4(8,9)10)2(11,12)3(13,14)5(15,16)17 |
InChI Key |
BCMZUOGMRHEUAA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(Cl)(Cl)Cl)(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


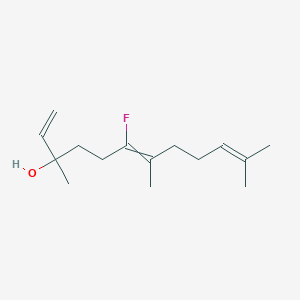

![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
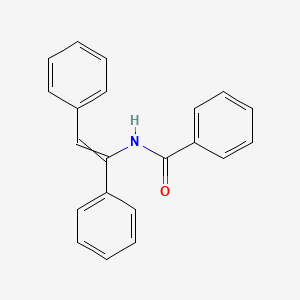
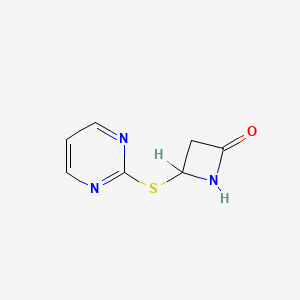
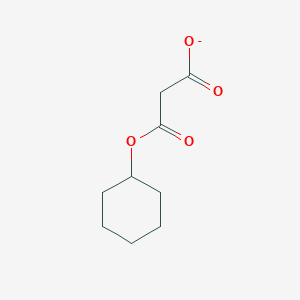

![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
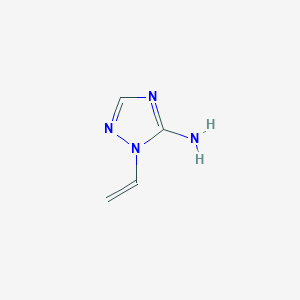
![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)

